molecular formula C23H23Cl2NO8 B564835 Diclofenac Acyl-beta-D-glucuronide Allyl Ester CAS No. 698358-10-0

Diclofenac Acyl-beta-D-glucuronide Allyl Ester

Cat. No. B564835
CAS RN: 698358-10-0
M. Wt: 512.336
InChI Key: WNQJKISLWOVAQH-FQXTYDLQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Diclofenac Acyl-beta-D-glucuronide Allyl Ester is a compound with the molecular formula C23H23Cl2NO8 . It is an intermediate for the synthesis of Diclofenac’s glucuronide metabolite .


Molecular Structure Analysis

The molecular weight of Diclofenac Acyl-beta-D-glucuronide Allyl Ester is 512.3 g/mol . The IUPAC name is prop-2-enyl (3R,5R,6R)-6-[2-[2-(2,6-dichloroanilino)phenyl]acetyl]oxy-3,4,5-trihydroxyoxane-2-carboxylate . The InChI and SMILES strings provide a textual representation of the compound’s structure .


Chemical Reactions Analysis

One major reaction that occurs with Diclofenac Acyl-beta-D-glucuronide Allyl Ester is acyl migration .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 512.3 g/mol . It has a Hydrogen Bond Donor Count of 4 and a Hydrogen Bond Acceptor Count of 9 . The compound also has a Rotatable Bond Count of 10 . The Exact Mass and Monoisotopic Mass are both 511.0800721 g/mol .

Scientific Research Applications

Synthesis of COX Inhibitor Metabolites

Diclofenac Acyl-beta-D-glucuronide Allyl Ester is primarily used as an intermediate in the synthesis of the COX inhibitor metabolite diclofenac acyl-beta-D-glucuronide . This application is crucial for the development of anti-inflammatory drugs that target the cyclooxygenase (COX) pathway.

Analytical Method Development

This compound is employed in the analytical method development for detecting and quantifying diclofenac and its metabolites . It’s particularly useful in high-performance liquid chromatography (HPLC) and mass spectrometry (MS) techniques.

Method Validation (AMV)

Diclofenac Acyl-beta-D-glucuronide Allyl Ester is used in method validation processes to ensure the accuracy and reliability of analytical methods, especially in the context of pharmaceutical quality control .

Quality Control Applications

In the pharmaceutical industry, this compound is used for Quality Controlled (QC) applications . It serves as a reference standard during the commercial production of diclofenac, ensuring consistency and compliance with regulatory standards .

Pharmacokinetic Studies

The compound is instrumental in pharmacokinetic studies to understand the metabolism and disposition of diclofenac in the body. It helps in determining the in vivo exposure and life cycle of diclofenac and its metabolites .

Impurity Analysis

It is also used in the identification and quantification of impurities that may form during the production of diclofenac, particularly those related to the acyl glucuronide pathway .

Safety and Hazards

This product is not for human or veterinary use . It is recommended to keep away from foodstuffs, beverages, and feed .

properties

IUPAC Name

prop-2-enyl (3R,5R,6R)-6-[2-[2-(2,6-dichloroanilino)phenyl]acetyl]oxy-3,4,5-trihydroxyoxane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23Cl2NO8/c1-2-10-32-22(31)21-19(29)18(28)20(30)23(34-21)33-16(27)11-12-6-3-4-9-15(12)26-17-13(24)7-5-8-14(17)25/h2-9,18-21,23,26,28-30H,1,10-11H2/t18?,19-,20-,21?,23+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNQJKISLWOVAQH-FQXTYDLQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC(=O)C1C(C(C(C(O1)OC(=O)CC2=CC=CC=C2NC3=C(C=CC=C3Cl)Cl)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCOC(=O)C1[C@@H](C([C@H]([C@H](O1)OC(=O)CC2=CC=CC=C2NC3=C(C=CC=C3Cl)Cl)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23Cl2NO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80675831
Record name Prop-2-en-1-yl 1-O-{[2-(2,6-dichloroanilino)phenyl]acetyl}-beta-L-threo-hexopyranuronate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80675831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

512.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

698358-10-0
Record name Prop-2-en-1-yl 1-O-{[2-(2,6-dichloroanilino)phenyl]acetyl}-beta-L-threo-hexopyranuronate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80675831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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